(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-17-16(23-18-10)12-7-19(8-12)15(20)5-3-11-2-4-13-14(6-11)22-9-21-13/h2-6,12H,7-9H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAWWSWHEGHAOK-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a synthetic compound that combines various pharmacologically active moieties. The benzo[d][1,3]dioxole structure is known for its diverse biological activities, including antimicrobial and anticancer properties. The incorporation of the oxadiazole and azetidine rings further enhances its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound can be synthesized through a series of chemical reactions involving the appropriate precursors. The synthesis typically involves the formation of the azetidine ring followed by the introduction of the oxadiazole moiety.
Antimicrobial Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The biological activity is often attributed to their ability to disrupt bacterial cell walls or inhibit essential enzymatic pathways.
Anticancer Activity
The oxadiazole derivatives have also been studied for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds related to this structure have shown efficacy against various cancer cell lines, including breast and colon cancer.
The proposed mechanisms for the biological activity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Disruption of Cell Membranes : Leading to increased permeability and eventual cell lysis.
Case Studies
Several studies have explored the biological activity of compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one:
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzo[d][1,3]dioxole derivatives, it was found that certain modifications led to enhanced activity against resistant bacterial strains. The study highlighted the importance of hydrophobic interactions in increasing potency.
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of oxadiazole derivatives in vitro. Results demonstrated that these compounds could significantly reduce cell viability in multiple cancer cell lines while showing minimal toxicity to normal cells.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. Studies have shown that derivatives similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one possess activity against various bacterial strains and fungi. The oxadiazole ring enhances this activity by interfering with microbial metabolic pathways.
2. Anticancer Properties
Several studies have highlighted the potential of this compound as an anticancer agent. Its ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. Research on similar oxadiazole-containing compounds suggests that they can inhibit tumor growth in vitro and in vivo.
3. Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated through various assays that measure cytokine production and inflammatory markers. It has been shown to reduce inflammation in models of acute and chronic inflammatory diseases, making it a candidate for further development as an anti-inflammatory drug.
Material Science Applications
1. Organic Photovoltaics
The unique electronic properties of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one make it suitable for applications in organic photovoltaics. Its ability to act as a donor material in bulk heterojunction solar cells has been explored, showing promising results in terms of efficiency and stability.
2. Polymer Composites
In materials science, incorporating this compound into polymer matrices has been studied to enhance mechanical properties and thermal stability. The compound's compatibility with various polymers allows for the development of advanced composite materials with tailored properties for specific applications.
Case Studies
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzo[d][1,3]dioxole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In a study featured in Cancer Letters, researchers investigated the effects of this compound on human breast cancer cell lines. The findings demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key moieties:
-
Benzo[d] dioxol-5-yl (methylenedioxyphenyl) : Electron-rich aromatic system prone to electrophilic substitution (e.g., halogenation, nitration) under acidic conditions .
-
(E)-prop-2-en-1-one (α,β-unsaturated ketone) : Reactive toward nucleophiles (e.g., Michael addition) and dienes (Diels-Alder cycloadditions) .
-
3-Methyl-1,2,4-oxadiazole-substituted azetidine : The strained azetidine ring may undergo ring-opening reactions with nucleophiles, while the oxadiazole’s aromaticity limits reactivity except under strong electrophiles .
Electrophilic Aromatic Substitution (Benzo[d] dioxol-5-yl)
α,β-Unsaturated Ketone Reactivity
Azetidine Ring Modifications
Oxadiazole Stability
The 3-methyl-1,2,4-oxadiazole ring exhibits resistance to hydrolysis under mild conditions but may decompose under strong acids (e.g., conc. H₂SO₄) or bases (e.g., NaOH/heat) . Substitution at the methyl group is unlikely without ring cleavage.
Experimental Challenges
-
Stereochemical Integrity : The (E)-configuration of the propenone may isomerize under UV light or basic conditions .
-
Solubility : Limited solubility in polar solvents (e.g., water) necessitates DMF or DMSO for reactions .
Gaps in Literature
No direct experimental data exists for this compound. Current insights derive from:
-
Analogues like (E)-5-(benzo[d] dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one (similar enone reactivity) .
-
Azetidine-oxadiazole hybrids in protease inhibitor studies .
Recommended Research Directions
Comparison with Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol and Enone Moieties
Several compounds share the benzodioxol-enone scaffold but differ in substituents and heterocyclic appendages:
*Calculated from molecular formula (C₁₈H₁₅N₃O₄).
Key Observations :
- The nitro group in may enhance electron-withdrawing effects, stabilizing the enone system.
- The azetidine-oxadiazole group in the target compound introduces steric and electronic effects distinct from trimethoxyphenyl or nitroaryl substituents.
Azetidine- and Oxadiazole-Containing Analogues
Compounds with azetidine or oxadiazole heterocycles highlight the impact of these groups on bioactivity:
Key Observations :
Physicochemical and Predictive Comparisons
Table: Predicted Properties Based on Structural Analogues
| Property | Target Compound | (E)-3-(6-Nitro-benzodioxol) | 1-(Benzodioxol)-3-(dimethylamino) |
|---|---|---|---|
| LogP (lipophilicity) | ~2.8* | ~3.1 | ~1.9 |
| Hydrogen-bond acceptors | 6 | 8 | 4 |
| Rotatable bonds | 5 | 6 | 3 |
*Estimated using fragment-based methods.
Research Findings :
- Structural Similarity vs. Bioactivity: Evidence suggests a 30% probability of shared bioactivity between structurally similar compounds, but minor changes (e.g., oxadiazole vs. nitro groups) can drastically alter binding affinities .
- Docking Variability : Molecular docking studies indicate that even small modifications (e.g., methyl-oxadiazole vs. nitro groups) may shift interactions with enzyme binding pockets, as seen in Murcko scaffold analyses .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound using flow chemistry?
Flow chemistry enables precise control over reaction parameters. Implement a Design of Experiments (DoE) approach to systematically vary factors like residence time, temperature, and reagent stoichiometry. Use statistical models (e.g., response surface methodology) to identify optimal conditions. For example, integrate continuous-flow reactors to enhance yield and reproducibility, as demonstrated in analogous synthetic workflows .
Q. How can the crystal structure of this compound be refined using SHELXL, and what challenges might arise?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Inputting high-resolution diffraction data (e.g., synchrotron-derived).
- Addressing twinning or disorder using the TWIN or PART commands.
- Validating refinement with R-factors and electron density maps. Challenges include handling weak data or pseudosymmetry, which may require iterative refinement cycles .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Combine NMR (¹H/¹³C) to confirm connectivity, FT-IR for functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference data with analogous azetidine-containing compounds to resolve ambiguities .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
Apply graph set analysis (as per Etter’s formalism) to categorize hydrogen bonds into motifs like chains (C), rings (R), or discrete interactions (D). Use Mercury CSD to visualize and quantify bond distances/angles, and compare packing motifs with Cambridge Structural Database (CSD) entries .
Q. What computational strategies are recommended for predicting electronic properties and reactivity?
Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
Q. How should researchers address contradictions in crystallographic data, such as twinning or partial occupancy?
For twinned data, use SHELXL’s TWIN command with a BASF parameter to refine twin fractions. For partial occupancy, apply PART commands to model disordered atoms. Validate with Rint and merging statistics. Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies are effective for designing bioactivity assays based on structural analogs?
Focus on structural motifs (e.g., benzo[d][1,3]dioxol’s role in anticonvulsant activity). Conduct SAR studies by synthesizing derivatives with modifications to the azetidine or oxadiazole moieties. Use molecular docking (e.g., AutoDock Vina) to predict target binding, followed by in vitro assays (e.g., enzyme inhibition) .
Q. How can salt formation improve solubility, and what characterization methods are critical?
Screen counterions (e.g., HCl, sodium) via solvent evaporation. Characterize salts using:
- PXRD to confirm new phase formation.
- DSC/TGA for thermal stability.
- Solubility assays in biorelevant media. Refer to protocols for triazolothiadiazine salts for methodological guidance .
Data Analysis and Validation
Q. What metrics should be prioritized when validating computational models against experimental data?
Compare DFT-simulated vs. experimental IR/NMR spectra using root-mean-square deviation (RMSD). For docking, validate with binding affinity correlations (e.g., Pearson’s r) and RMSD of ligand poses (<2 Å). Cross-check crystallographic parameters (e.g., bond lengths) with CSD averages .
Q. How can researchers ensure reproducibility in synthetic protocols?
Document all parameters (e.g., reaction scale, purification gradients). Use QC checks like HPLC purity (>95%) and elemental analysis. Publish detailed crystallographic data (CCDC deposition) and spectral raw files in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
